Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate
Overview
Description
ZK93426 is a potent, selective and competitive benzodiazepine receptor antagonist (IC50 values are 0.4 and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus respectively)
Scientific Research Applications
Benzodiazepine Receptor Antagonist
ZK93426 is a potent benzodiazepine (BZ) receptor antagonist . It has been compared with Ro 15-1788 and CGS 8216, two compounds previously described as BZ receptor antagonists . ZK93426, Ro 15-1788, and CGS 8216 were almost equally potent as antagonists of the effects of BZ receptor agonists, such as diazepam and lorazepam . However, ZK93426 was the most potent inhibitor of the convulsions produced by the BZ receptor inverse agonist DMCM .
Memory and Attention Research
ZK93426 has been used in research related to memory and attention . It has been found to partially antagonize the effects of scopolamine on memory and attention, suggesting an interaction between the GABA-ergic and cholinergic systems . This interaction is reflected in measurements of both attention and memory .
Psychopharmacology
ZK93426 has been used in psychopharmacology research . It has been found to exhibit a potent proconflict effect but also a weak anticonvulsant effect . This interesting finding with ZK93426 suggests that BZ receptor ligands may possess differential efficacy at BZ receptor subtypes .
Mechanism of Action
Target of Action
ZK93426, also known as Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate, primarily targets the benzodiazepine receptors . These receptors are a class of GABA_A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system .
Mode of Action
ZK93426 acts as a weak partial inverse agonist of benzodiazepine receptors . This means that it binds to these receptors and induces effects that are opposite to those of benzodiazepine drugs .
Biochemical Pathways
The primary biochemical pathway affected by ZK93426 is the GABAergic system . By acting as an inverse agonist at benzodiazepine receptors, ZK93426 reduces the inhibitory effects of GABA neurotransmission . This leads to an increase in neuronal excitability .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically occur via the liver and kidneys, respectively.
Result of Action
The action of ZK93426 results in a range of effects at the molecular and cellular levels. It has been shown to produce alertness, restlessness, and feelings of apprehension . It also reverses the effects of benzodiazepine drugs, such as lormetazepam . Additionally, ZK93426 has been shown to produce nootropic effects and increase the release of acetylcholine .
properties
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUABMKBUKKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008889 | |
Record name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate | |
CAS RN |
89592-45-0 | |
Record name | Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89592-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZK 93426 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089592450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZK-93426 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8EEB2VSB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.